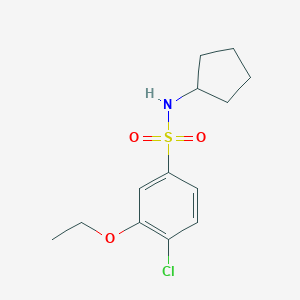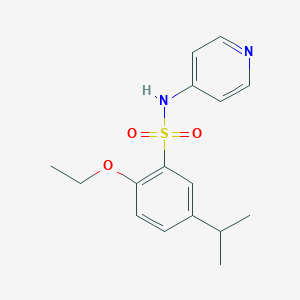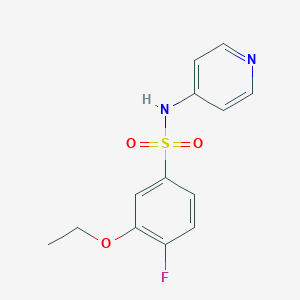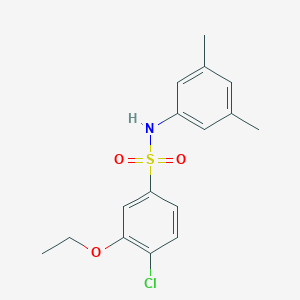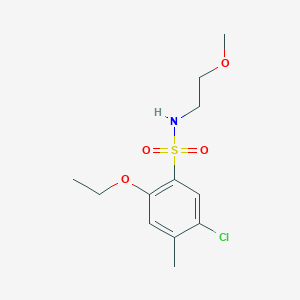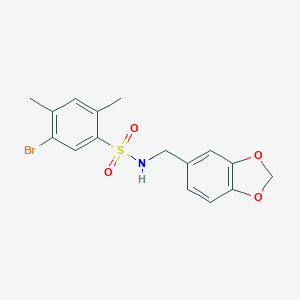
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide, commonly known as BDMBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMBS is a sulfonamide-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BDMBS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body, while urease is an enzyme that is involved in the metabolism of urea. Inhibition of these enzymes by BDMBS may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects
BDMBS has been reported to have minimal toxicity in vitro and in vivo. In addition, it has been shown to have low cytotoxicity towards normal human cells, making it a potential candidate for cancer therapy. BDMBS has also been shown to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BDMBS is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, BDMBS has been shown to have good stability under various conditions. However, one of the limitations of BDMBS is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on BDMBS. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial and fungal infections. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and contribute to the development of novel therapeutic agents.
Synthesemethoden
BDMBS can be synthesized using different methods, including the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Another method involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonamide with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. Both methods have been reported to yield BDMBS in good yields.
Wissenschaftliche Forschungsanwendungen
BDMBS has been found to have potential applications in various fields of scientific research. It has been reported to have antibacterial, antifungal, and anticancer activities. BDMBS has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, BDMBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C16H16BrNO4S |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-11(2)16(7-13(10)17)23(19,20)18-8-12-3-4-14-15(6-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
WAEWHJZCRPGPFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
